5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2/c6-5(7,8)3-1-2(4(11)12)9-10-3/h3,10H,1H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUBVFPMCYLZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts the compound to its corresponding α-keto acid derivative, though over-oxidation can lead to decarboxylation .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Side-chain oxidation | KMnO₄ (0.1 M) | H₂SO₄ (pH 2), 60°C, 4 hr | 5-(Trifluoromethyl)-1H-pyrazole-3,4-dione |
Reduction Reactions
Selective reduction of the pyrazole ring is achieved using sodium borohydride (NaBH₄) in methanol, yielding 4,5-dihydropyrazole derivatives. Hydrogenation (H₂/Pd-C) fully reduces the ring to a pyrrolidine analog .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Partial reduction | NaBH₄ (2 eq) | MeOH, 25°C, 2 hr | 3-Hydroxymethyl-5-(trifluoromethyl)pyrazole |
| Full reduction | H₂ (1 atm), 10% Pd-C | EtOH, 50°C, 6 hr | Pyrrolidine-3-carboxylic acid derivative |
Hydrolysis and Decarboxylation
Controlled hydrolysis with aqueous NaOH (2 M) cleaves the carboxylic acid group, forming 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole. Prolonged heating (>100°C) induces decarboxylation to release CO₂ .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis | NaOH (2 M) | Reflux, H₂O, 3 hr | 5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole |
| Decarboxylation | None (thermal) | 120°C, N₂ atmosphere, 2 hr | Trifluoromethylpyrazole + CO₂ |
Substitution Reactions
The carboxylic acid participates in nucleophilic acyl substitutions. Reaction with thionyl chloride (SOCl₂) generates the acid chloride, which reacts with amines to form amides :
Example Synthesis of Amide Derivatives:
-
Acid Chloride Formation :
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Reagents: SOCl₂ (3 eq), DMF (cat.)
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Conditions: 70°C, 1 hr
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Product: 3-(Trifluoromethyl)pyrazole-5-carbonyl chloride
-
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Amidation :
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Reagents: Aniline (1.2 eq)
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Conditions: THF, 0°C → 25°C, 12 hr
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Product: N-Phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide (Yield: 82%)
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Stability Under Thermal and pH Conditions
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have synthesized various 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, demonstrating potent activity against a range of bacterial strains. The structural modifications in these compounds can enhance their effectiveness as antimicrobial agents, making them candidates for further development in pharmaceutical applications .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation, making it a valuable candidate for drug development targeting inflammatory conditions .
Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties. Animal models have shown that it can reduce pain responses, indicating potential for development as a non-opioid pain management solution .
Agricultural Applications
Pesticide Development
The compound's trifluoromethyl group enhances its lipophilicity, making it suitable for use in agrochemicals. Research indicates that derivatives of this compound can act as effective pesticides by disrupting the physiological processes of pests. Field trials have demonstrated its efficacy against common agricultural pests, supporting its potential as a novel pesticide formulation .
Herbicide Activity
In addition to its insecticidal properties, the compound has been evaluated for herbicidal activity. Studies have shown that certain derivatives can inhibit the growth of specific weed species without adversely affecting crop plants. This selectivity is crucial for developing sustainable agricultural practices .
Material Science Applications
Polymer Chemistry
this compound has been explored in polymer chemistry for its ability to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and materials that require durability under harsh conditions .
Buffering Agent in Biological Systems
The compound is also utilized as a buffering agent in biological research. It maintains pH levels within the physiological range (6-8.5), which is critical for cell culture applications. This property makes it an essential component in various biochemical assays and experiments .
Case Studies
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Analysis
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility and Acidity : The sulfophenyl derivative (CAS 118-47-8) exhibits higher aqueous solubility due to the polar -SO₃H group, whereas the trifluoromethyl analog is more lipophilic. The amide derivative (CAS 1156075-93-2) has a lower predicted pKa (2.35), favoring ionization under physiological conditions .
- Crystallographic Data : The crystal structure of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (CCDC 1545464) reveals planar aromatic systems and hydrogen-bonding patterns influenced by methoxy groups, which differ from the dihydro core of the target compound .
Biological Activity
5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS Number: 1823489-59-3) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the biological properties of organic compounds, making this compound a subject of interest for various therapeutic applications.
- Molecular Formula : CHFNO
- Molar Mass : 182.1 g/mol
- Structure : The compound features a pyrazole ring with a carboxylic acid functional group and a trifluoromethyl substituent, which significantly influences its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. For instance:
- A study reported that certain pyrazole derivatives showed remarkable inhibition of COX-1 and COX-2 enzymes, which are critical targets in inflammation management. The selectivity index for some derivatives reached values significantly higher than standard anti-inflammatory drugs like celecoxib .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Celecoxib | 54.65 | 0.01 | 5446 |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Research indicates that pyrazole derivatives can act as activators of pyruvate kinase M2 (PKM2), a key enzyme involved in cancer metabolism. This modulation can lead to altered metabolic pathways in cancer cells, potentially enhancing antiproliferative effects .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that the compound exhibited moderate cytotoxicity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The mean IC50 values ranged from 50 to 100 µM depending on the cell line tested .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of similar pyrazole derivatives. In these studies, significant reductions in edema were observed following treatment with compounds structurally related to this compound .
The biological activities of this compound are hypothesized to be mediated through:
- Inhibition of Enzymatic Pathways : By targeting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
- Modulation of Metabolic Pathways : As an activator of PKM2, it may influence glucose metabolism in cancer cells, leading to reduced proliferation and increased apoptosis .
Q & A
Q. What are the common synthetic routes for 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and what reagents are critical for its preparation?
The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For trifluoromethyl-substituted pyrazoles, fluorinated building blocks like trifluoromethyl ketones or aldehydes are essential. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to stabilize the dihydropyrazole intermediate and prevent ring oxidation. Catalysts such as acetic acid or p-toluenesulfonic acid are often used to accelerate cyclization .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR : The dihydropyrazole ring protons (4,5-dihydro) appear as distinct multiplets in the 3.0–4.5 ppm range. The trifluoromethyl group (-CF₃) shows a characteristic singlet near 120 ppm in NMR.
- IR : A strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and N-H bending (pyrazole ring) near 1600 cm⁻¹ confirm the carboxylic acid and dihydropyrazole moieties.
- MS : Molecular ion peaks should match the exact mass (e.g., m/z 224.05 for C₆H₅F₃N₂O₂), with fragmentation patterns consistent with the loss of COOH or CF₃ groups .
Q. What are the primary solubility and stability challenges for this compound in aqueous solutions?
The carboxylic acid group enhances water solubility, but the hydrophobic trifluoromethyl group and dihydropyrazole ring limit it. Stability issues arise under basic conditions (risk of ring aromatization) or prolonged exposure to light/heat. Use buffered solutions (pH 4–6) and store at –20°C in inert atmospheres to mitigate degradation .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., cyclooxygenase-2 or antimicrobial enzymes). Focus on hydrogen bonding (carboxylic acid moiety) and hydrophobic interactions (trifluoromethyl group) to assess binding affinity. Validate predictions with in vitro assays, comparing IC₅₀ values against docking scores .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Experimental variables : Control solvent polarity (DMSO vs. water) and cell line specificity (e.g., HeLa vs. HEK293).
- Structural analogs : Compare activity of derivatives (e.g., methyl ester vs. free acid) to isolate the role of the carboxylic acid group.
- Assay validation : Use standardized protocols (e.g., MTT for cytotoxicity) and replicate studies with purified enantiomers if chirality is a factor .
Q. What are the synthetic bottlenecks in scaling up this compound for preclinical studies?
Key challenges include:
- Low yields : Optimize stoichiometry of hydrazine and trifluoromethyl carbonyl precursors.
- Purification : Use reverse-phase HPLC to separate diastereomers or byproducts.
- Thermal sensitivity : Employ flow chemistry to control exothermic cyclization steps .
Methodological Tables
Table 1: Key Synthetic Reagents and Conditions
| Reagent | Role | Optimal Conditions | Reference |
|---|---|---|---|
| Trifluoromethyl ketone | Fluorine source | Anhydrous DMF, 80°C | |
| Hydrazine hydrate | Cyclizing agent | Ethanol, reflux | |
| Acetic acid | Catalyst | 0.1 M concentration |
Table 2: Common Biological Targets and Assays
| Target Protein | Assay Type | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| COX-2 | ELISA | 12.3 μM | |
| β-Lactamase | Spectrophotometric | 8.7 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
